N-Ethyl-2-phenethylhexanamide
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Overview
Description
N-Ethyl-2-phenethylhexanamide is an organic compound with the molecular formula C16H25NO. It belongs to the class of amides, which are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2-phenethylhexanamide typically involves the reaction of 2-phenethylhexanoic acid with ethylamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then heated to promote the condensation reaction, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the use of electrosynthesis, which offers a greener and more sustainable approach to amide synthesis. This method involves the electro-generation of N-heterocyclic carbenes and the anion pool method, which have been shown to produce amides efficiently under electrochemical conditions .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-2-phenethylhexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group, resulting in the formation of N-ethyl-2-phenethylhexanamine.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: N-ethyl-2-phenethylhexanamine.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-Ethyl-2-phenethylhexanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research has explored its potential therapeutic applications, particularly in the development of novel drugs and treatments.
Mechanism of Action
The mechanism of action of N-Ethyl-2-phenethylhexanamide involves its interaction with specific molecular targets and pathways. In biological systems, it has been shown to inhibit quorum sensing, a process by which bacteria communicate and coordinate their activities. This inhibition occurs through the compound’s interaction with signaling molecules and receptors involved in quorum sensing pathways, thereby disrupting bacterial communication and reducing virulence .
Comparison with Similar Compounds
Similar Compounds
N-Phenethylhexanamide: Similar structure but lacks the ethyl group on the nitrogen atom.
N-Methyl-2-phenethylhexanamide: Similar structure but has a methyl group instead of an ethyl group on the nitrogen atom.
N-Propyl-2-phenethylhexanamide: Similar structure but has a propyl group on the nitrogen atom.
Uniqueness
N-Ethyl-2-phenethylhexanamide is unique due to its specific structural features, including the ethyl group on the nitrogen atom, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications and distinguishes it from other similar compounds .
Properties
CAS No. |
6313-21-9 |
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Molecular Formula |
C16H25NO |
Molecular Weight |
247.38 g/mol |
IUPAC Name |
N-ethyl-2-(2-phenylethyl)hexanamide |
InChI |
InChI=1S/C16H25NO/c1-3-5-11-15(16(18)17-4-2)13-12-14-9-7-6-8-10-14/h6-10,15H,3-5,11-13H2,1-2H3,(H,17,18) |
InChI Key |
QMXLYLJNYOAODE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCC1=CC=CC=C1)C(=O)NCC |
Origin of Product |
United States |
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